molecular formula C8H6BrClF3N B13320159 3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline

3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline

Cat. No.: B13320159
M. Wt: 288.49 g/mol
InChI Key: MKUGHVZRYBHOGN-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline is a halogenated aniline derivative with a trifluoroethyl group attached to the nitrogen atom. Its molecular structure features bromine and chlorine substituents at the 3- and 4-positions of the aromatic ring, respectively, and a 2,2,2-trifluoroethylamine moiety. This compound is of interest in pharmaceutical and agrochemical research due to the combined effects of halogen atoms and fluorine-containing groups, which influence electronic properties, bioavailability, and metabolic stability .

Properties

Molecular Formula

C8H6BrClF3N

Molecular Weight

288.49 g/mol

IUPAC Name

3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C8H6BrClF3N/c9-6-3-5(1-2-7(6)10)14-4-8(11,12)13/h1-3,14H,4H2

InChI Key

MKUGHVZRYBHOGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NCC(F)(F)F)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline undergoes various types of chemical reactions, including:

    Substitution reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives.

Scientific Research Applications

3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of halogen and trifluoroethyl groups can influence the compound’s reactivity and binding affinity to various biological targets, potentially leading to unique biological effects .

Comparison with Similar Compounds

4-Chloro-N-(2,2,2-trifluoroethyl)aniline (CAS 22753-82-8)

  • Structure : Chlorine at the 4-position and a trifluoroethyl group on the amine.
  • Molecular Formula : C₇H₇ClF₃N.
  • Key Differences : Lacks the 3-bromo substituent, reducing steric bulk and molecular weight compared to the target compound.
  • Synthesis : Prepared via amination reactions using aryl bromides and trifluoroethylamine derivatives, similar to methods described for N,N-dimethyl-4-(trifluoromethyl)aniline .
  • Applications : Used as an intermediate in pharmaceuticals, such as Quazepam .

4-Bromo-N-(2,2,2-trifluoroethyl)aniline

  • Structure : Bromine at the 4-position instead of chlorine.
  • Molecular Formula : C₈H₇BrF₃N.
  • Key Differences : Bromine’s larger atomic radius increases molecular weight (274.46 g/mol vs. 227.53 g/mol for the chloro analog) and may enhance lipophilicity .
  • Reactivity : Bromine’s lower electronegativity compared to chlorine could alter regioselectivity in further functionalization.

Trifluoromethyl-Substituted Anilines

2-Chloro-4-(trifluoromethyl)aniline (CAS 39885-50-2)

  • Structure : Chlorine at the 2-position and a trifluoromethyl group at the 4-position.
  • Molecular Formula : C₇H₅ClF₃N.
  • Key Differences : The trifluoromethyl group is directly attached to the ring, providing stronger electron-withdrawing effects than the trifluoroethylamine group. This reduces basicity and enhances metabolic stability .

3-Bromo-2-chloro-4-(trifluoromethyl)aniline (CAS 1805519-21-4)

  • Structure : Bromine and chlorine at the 3- and 2-positions, respectively, with a trifluoromethyl group at the 4-position.
  • Molecular Formula : C₇H₄BrClF₃N.

Physicochemical Properties and Reactivity

Molecular Weight and Polarity

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
3-Bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline* C₈H₆BrClF₃N 292.5 (estimated) Br (3), Cl (4), CF₃CH₂-NH-
4-Chloro-N-(2,2,2-trifluoroethyl)aniline C₇H₇ClF₃N 227.53 Cl (4), CF₃CH₂-NH-
4-Bromo-N-(2,2,2-trifluoroethyl)aniline C₈H₇BrF₃N 274.46 Br (4), CF₃CH₂-NH-
2-Chloro-4-(trifluoromethyl)aniline C₇H₅ClF₃N 213.57 Cl (2), CF₃ (4)

*Estimated based on analogs.

Electronic Effects

  • Halogens (Br, Cl) : Electron-withdrawing groups deactivate the aromatic ring, directing electrophilic substitution to meta/para positions. Bromine’s polarizability may enhance resonance effects compared to chlorine .
  • Trifluoroethyl Group : The -CF₃CH₂- moiety is strongly electron-withdrawing, reducing the amine’s basicity and increasing resistance to oxidative metabolism .

Biological Activity

3-Bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline is an organic compound that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. The trifluoroethyl group enhances the compound's lipophilicity, facilitating better cellular penetration and interaction with biological targets. This article explores the compound's biological activity, including its mechanisms of action, enzyme interactions, and potential therapeutic applications.

  • Molecular Formula : C8H7BrClF3N
  • Molecular Weight : 267.5 g/mol
  • Structure : Contains a bromine atom at the third position and a chlorine atom at the fourth position on the aniline ring, with a trifluoroethyl group attached to the nitrogen.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, potentially impacting metabolic pathways.
  • Protein-Ligand Interactions : Its lipophilicity allows it to interact effectively with hydrophobic sites on proteins, influencing their function.
  • Halogen Bonding : The presence of bromine may enhance binding affinity through halogen bonding mechanisms.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in metabolic processes. For example:

  • Enzyme Targeting : It has been investigated for its ability to inhibit enzymes that play critical roles in cancer cell proliferation and survival.

Case Studies

  • Cancer Research :
    • In studies involving breast cancer cell lines (e.g., MDA-MB-231), this compound demonstrated significant inhibitory effects on cell proliferation.
    • The compound displayed a selective toxicity profile, showing greater efficacy against cancer cells compared to non-cancerous cells.
  • Antifungal Activity :
    • Preliminary studies suggest potential antifungal properties against certain strains of Candida, although specific MIC values remain to be established.

Comparative Biological Activity Table

Compound NameBiological ActivityIC50 (μM)Specificity
This compoundEnzyme inhibition in cancer models0.126Selective for cancer cells
Compound AAntifungal activity against Candida0.0078Broad spectrum
Compound BAnti-inflammatory effects0.050Non-selective

Applications in Drug Development

The unique properties of this compound make it a promising candidate for drug development:

  • Pharmacological Studies : It serves as a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.
  • Potential Therapeutics : Given its biological activity profile, it may be explored further for applications in treating cancers or fungal infections.

Q & A

Q. How do substituent positions (Br, Cl, CF₃CH₂) influence electronic properties and reactivity?

  • Methodological Answer : Substituent effects are quantified via Hammett σ constants and DFT calculations:
Substituentσ (meta)σ (para)
–Br+0.39+0.26
–Cl+0.37+0.23
–CF₃CH₂+0.45N/A
The electron-withdrawing nature of Br/Cl directs electrophilic substitution to the para position relative to the amino group. The trifluoroethyl group enhances lipophilicity (logP ~2.8), impacting solubility in polar solvents .

Q. What strategies resolve contradictions in biological activity data across in vitro models?

  • Methodological Answer :
  • Dose-Response Curves : Use standardized concentrations (e.g., 1–100 µM) to account for non-linear effects.
  • Metabolic Stability Assays : Incubate with liver microsomes to assess if CYP450-mediated degradation alters activity.
  • Membrane Permeability : Measure via PAMPA (Parallel Artificial Membrane Permeability Assay) to differentiate intrinsic activity from bioavailability limitations.
    For example, discrepancies in antimicrobial activity may arise from efflux pump expression in Gram-negative bacteria .

Q. How can computational modeling predict interactions with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Docking Studies : Use Schrödinger Maestro or AutoDock Vina to model binding to targets like cytochrome P450 or kinases. The trifluoroethyl group’s hydrophobic surface area (~50 Ų) may occupy non-polar pockets.
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories. Key interactions include halogen bonding (Br/Cl with backbone carbonyls) and π-π stacking (aromatic ring with Phe residues).
    Validate predictions with SPR (Surface Plasmon Resonance) binding assays .

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